

A Comprehensive Technical Guide to Nonylamine: Properties, Synthesis, and Applications

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Compound of Interest		
Compound Name:	Nonylamine	
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Introduction

Nonylamine, a primary aliphatic amine, serves as a versatile building block in organic synthesis and holds potential in various applications, including the development of novel therapeutic agents and functional materials. Its long alkyl chain imparts hydrophobic properties, making it a key intermediate in the synthesis of a wide range of derivatives with diverse biological and chemical activities. This technical guide provides an in-depth overview of **Nonylamine**, focusing on its alternate names and synonyms, physicochemical properties, and detailed experimental protocols for its use in key chemical transformations and biological assays.

Alternate Names and Synonyms

Nonylamine is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided in Table 1 for easy reference.

Table 1: Alternate Names and Synonyms for Nonylamine



Туре	Name/Identifier
IUPAC Name	nonan-1-amine[1]
Common Synonyms	1-Aminononane[2], 1-Nonanamine[1], 1- Nonylamine[1][3], n-Nonylamine[1][3], nonyl- amine[1], monononylamine[1]
CAS Number	112-20-9[1]
Molecular Formula	C ₉ H ₂₁ N[1]
EINECS Number	203-945-9[1]
UNII	7L7H2HT4OK[1]
DSSTox Substance ID	DTXSID7021944[1]
Other Identifiers	AMINE C9, n-nonyl amine[1], AI3-16562[1]

Physicochemical Properties

A summary of the key quantitative physicochemical properties of **Nonylamine** is presented in Table 2. This data is essential for its handling, application in chemical reactions, and for the prediction of its behavior in biological systems.

Table 2: Physicochemical Properties of Nonylamine



Property	Value
Molecular Weight	143.27 g/mol [1]
Appearance	Clear colorless to slightly yellow liquid[1][4]
Boiling Point	201 °C (lit.)
Melting Point	-1 °C[4]
Density	0.782 g/mL at 25 °C (lit.)
Flash Point	165.2 °F (74 °C) - closed cup
Vapor Pressure	0.314 mmHg at 25°C[4]
Water Solubility	Slightly soluble[4]
Refractive Index	n20/D 1.433 (lit.)[4]
рКа	10.64 (at 25°C)[4]
LogP	3.396[4]
Hydrogen Bond Donor Count	1[4]
Hydrogen Bond Acceptor Count	1[4]
Rotatable Bond Count	7[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Nonylamine**, including its N-acylation, its use in the synthesis of quinoxaline derivatives, and the evaluation of the antimicrobial activity of its derivatives.

N-Acylation of Nonylamine

N-acylation is a fundamental reaction to produce amides, which are prevalent in many biologically active molecules. The following protocol describes a general method for the N-acylation of a primary amine like **Nonylamine**.

Materials:



Nonylamine

- Acylating agent (e.g., Acetic Anhydride, Benzoyl Chloride)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
- Base (e.g., Triethylamine, Pyridine)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated agueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware
- Magnetic stirrer

Procedure:

- Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Nonylamine (1.0 equivalent) in an anhydrous solvent (e.g., DCM or THF).
- Addition of Base: Add a suitable base such as triethylamine or pyridine (1.1-1.5 equivalents)
 to the reaction mixture.
- Cooling: Cool the mixture to 0 °C using an ice bath.
- Addition of Acylating Agent: Slowly add the acylating agent (1.0-1.2 equivalents), dissolved in the same anhydrous solvent, to the cooled reaction mixture dropwise.
- Reaction Monitoring: Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers and wash with brine.



- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated **Nonylamine**.



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Caption: Experimental workflow for the N-acylation of **Nonylamine**.

Synthesis of Quinoxaline Derivatives

Quinoxalines are a class of heterocyclic compounds with a wide range of pharmacological activities. A general method for their synthesis involves the condensation of an ophenylenediamine with a 1,2-dicarbonyl compound. While a specific protocol starting with **Nonylamine** to form a substituted quinoxaline is not readily available, a general procedure that can be adapted is provided below.

Materials:

- Aryl 1,2-diamine (e.g., o-phenylenediamine)
- 1,2-dicarbonyl compound (e.g., benzil)
- Ethanol
- Catalyst (optional, e.g., silica nanoparticles)
- Mortar and pestle (for solid-state reaction)
- Standard laboratory glassware



Procedure:

- Mixing Reactants: In a mortar, add the aryl 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol). If using a catalyst, add it at this stage.
- Grinding: Grind the mixture vigorously at room temperature.
- Reaction Monitoring: Monitor the reaction progress using TLC.
- Isolation: Once the reaction is complete, transfer the mixture to a flask and add hot ethanol
 to dissolve the product.
- Catalyst Removal: If a solid catalyst was used, separate it by centrifugation or filtration.
- Crystallization: Concentrate the ethanol solution and allow it to stand at room temperature for the product to crystallize.
- Collection: Collect the precipitated product by filtration, wash with cold ethanol, and dry.



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Caption: General workflow for the synthesis of quinoxaline derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism. This protocol can be used to evaluate the antimicrobial activity of **Nonylamine** derivatives.

Materials:

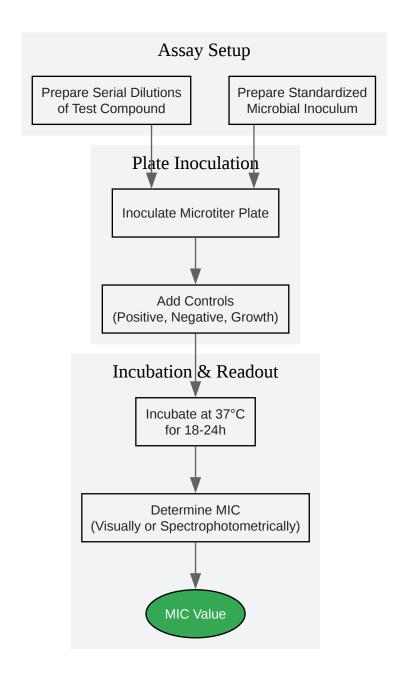


- Nonylamine derivative to be tested
- Bacterial or fungal strains
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
- Sterile 96-well microtiter plates
- Standardized microbial inoculum (0.5 McFarland standard)
- · Positive control antibiotic
- Spectrophotometer or microplate reader

Procedure:

- Prepare Compound Dilutions: Prepare a series of two-fold dilutions of the Nonylamine derivative in the broth medium directly in the 96-well plate.
- Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the desired final inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).
- Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
- Controls: Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth and inoculum without the test compound).
- Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
- Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[5][6]





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Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Conclusion

Nonylamine is a valuable chemical entity with a well-defined profile of synonyms and physicochemical properties. Its utility as a building block in organic synthesis is demonstrated through established protocols for N-acylation and its potential role in the synthesis of complex



heterocyclic structures like quinoxalines. Furthermore, the biological potential of **Nonylamine** derivatives can be systematically evaluated using standardized antimicrobial susceptibility testing methods. The information and protocols provided in this guide are intended to support researchers and scientists in the effective utilization of **Nonylamine** in their drug discovery and development endeavors.

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